molecular formula C7H10O4 B8674068 Ethyl 2-(acetyloxy)-2-propenoate CAS No. 22807-79-0

Ethyl 2-(acetyloxy)-2-propenoate

Cat. No.: B8674068
CAS No.: 22807-79-0
M. Wt: 158.15 g/mol
InChI Key: UMSUVRQADXVIDD-UHFFFAOYSA-N
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Description

Ethyl 2-(acetyloxy)-2-propenoate is an organic compound with the molecular formula C7H10O4. It is an ester derived from acetic acid and ethyl 2-propenoate. This compound is characterized by the presence of an acetyloxy group attached to the propenoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(acetyloxy)-2-propenoate can be synthesized through the esterification of ethyl 2-propenoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the dehydrating agent.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process, where ethyl 2-propenoate and acetic anhydride are fed into a reactor containing a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetyloxy)-2-propenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield ethyl 2-propenoate and acetic acid.

    Transesterification: It can react with different alcohols in the presence of a catalyst to form new esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: Ethyl 2-propenoate and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Ethyl 2-(hydroxy)-2-propenoate.

Scientific Research Applications

Ethyl 2-(acetyloxy)-2-propenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The ester is employed in the production of polymers and resins due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of ethyl 2-(acetyloxy)-2-propenoate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release acetic acid and ethyl 2-propenoate, which can further participate in metabolic pathways. The acetyloxy group can also undergo nucleophilic attack, leading to various chemical transformations.

Comparison with Similar Compounds

Ethyl 2-(acetyloxy)-2-propenoate can be compared with other esters such as ethyl acetate and ethyl acetoacetate:

    Ethyl Acetate: Similar in structure but lacks the propenoate moiety, making it less reactive in certain synthetic applications.

    Ethyl Acetoacetate: Contains a keto group, providing different reactivity patterns, especially in enolate chemistry.

List of Similar Compounds

  • Ethyl acetate
  • Ethyl acetoacetate
  • Mthis compound

This compound stands out due to its unique combination of the acetyloxy and propenoate functionalities, offering diverse reactivity and applications in various fields of research and industry.

Properties

CAS No.

22807-79-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethyl 2-acetyloxyprop-2-enoate

InChI

InChI=1S/C7H10O4/c1-4-10-7(9)5(2)11-6(3)8/h2,4H2,1,3H3

InChI Key

UMSUVRQADXVIDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

First, to a mixture of ethyl pyruvate (315 g, 2.7 mol) and acetic anhydride (554 g, 5.4 mol), p-toluenesulfonic acid monohydrate (8 g) was added. Then, the mixture was stirred under a nitrogen gas stream at 120° C. for 24 hours to obtain a reaction solution. Next, acetic acid generated by a reaction with excess acetic anhydride under reduced pressure (40 to 50 mmHg) was removed from the reaction solution. Thereafter, the residue was purified by reduced pressure distillation (35 to 40 mmHg, 90 to 103° C.) to obtain ethyl α-acetoxyacrylate (250 g, yield 58%).
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